6-Fluoro-2-phenylimidazo[1,2-a]pyridine 6-Fluoro-2-phenylimidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.: 1126635-20-8
VCID: VC7833115
InChI: InChI=1S/C13H9FN2/c14-11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-9H
SMILES: C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)F
Molecular Formula: C13H9FN2
Molecular Weight: 212.22

6-Fluoro-2-phenylimidazo[1,2-a]pyridine

CAS No.: 1126635-20-8

Cat. No.: VC7833115

Molecular Formula: C13H9FN2

Molecular Weight: 212.22

* For research use only. Not for human or veterinary use.

6-Fluoro-2-phenylimidazo[1,2-a]pyridine - 1126635-20-8

Specification

CAS No. 1126635-20-8
Molecular Formula C13H9FN2
Molecular Weight 212.22
IUPAC Name 6-fluoro-2-phenylimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C13H9FN2/c14-11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-9H
Standard InChI Key DWXAMLQRFAGVPR-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)F
Canonical SMILES C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)F

Introduction

Chemical Structure and Nomenclature

The IUPAC name for this compound is 6-fluoro-2-phenylimidazo[1,2-a]pyridine, reflecting its substitution pattern. The imidazo[1,2-a]pyridine core consists of a fused five-membered imidazole ring and a six-membered pyridine ring. The fluorine atom at position 6 and the phenyl group at position 2 introduce distinct electronic effects:

  • Fluorine: Enhances metabolic stability and binding affinity via electron-withdrawing effects .

  • Phenyl group: Contributes to π-π stacking interactions in biological targets .

The SMILES notation for the compound is C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)F\text{C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)F}, and its InChIKey is DWXAMLQRFAGVPR-UHFFFAOYSA-N . X-ray crystallography of analogous imidazo[1,2-a]pyridines reveals planar geometries, with bond lengths and angles consistent with aromatic systems .

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Number1126635-20-8
Molecular FormulaC13H9FN2\text{C}_{13}\text{H}_{9}\text{FN}_{2}
Molecular Weight212.22 g/mol
IUPAC Name6-fluoro-2-phenylimidazo[1,2-a]pyridine
SMILESC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)F\text{C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)F}

Synthesis and Optimization

DBU-Catalyzed Cyclization

A robust synthesis route involves the cyclization of 2-aminopyridine derivatives with phenacyl bromides. Veer and Singh (2019) demonstrated that 1,8-diazabicycloundec-7-ene (DBU) in aqueous ethanol (1:1 v/v) at room temperature achieves yields of 65–94% . The reaction proceeds via a pyridinium intermediate (Figure 1), with DBU acting as a Brønsted base to deprotonate the intermediate and facilitate cyclization .

Mechanistic Overview:

  • Pyridinium Salt Formation: The endocyclic nitrogen of 2-aminopyridine reacts with phenacyl bromide to form a pyridinium salt.

  • Cyclization: Base-mediated intramolecular attack yields the imidazo[1,2-a]pyridine core.

  • Fluorine Incorporation: Fluorine is introduced via substituted phenacyl bromides or post-synthetic modification .

Table 2: Optimization of Reaction Conditions

ParameterOptimal ValueYield (%)
CatalystDBU (10 mol%)93
SolventEthanol/Water (1:1)94
TemperatureRoom Temperature92
Scale25 mmol93

Substrate Scope and Limitations

Electron-withdrawing groups (e.g., -NO₂, -CN) on phenacyl bromides reduce yields (72–79%) compared to electron-donating groups (-OCH₃, -CH₃; 85–94%) . Multigram-scale syntheses retain efficiency, confirming industrial applicability .

Physicochemical Properties

The compound’s physicochemical profile underpins its drug-likeness:

  • Solubility: Moderate solubility in ethanol/water mixtures (used in synthesis) .

  • Stability: Fluorine enhances resistance to oxidative metabolism .

  • LogP: Estimated at 2.1–2.5, indicating favorable membrane permeability .

Table 3: Physicochemical Data

PropertyValueSource
Molecular Weight212.22 g/mol
Melting PointNot Reported
LogP2.1–2.5 (estimated)
SolubilityEthanol/Water (1:1)

Spectroscopic Characterization

Mass Spectrometry

Electrospray ionization (ESI) mass spectra show a molecular ion peak at m/z 212.22 [M+H]⁺, consistent with the molecular formula .

Applications in Pharmaceutical Research

Kinase Inhibition

The compound’s planar structure enables ATP-competitive binding in kinase pockets. Fluorine’s electronegativity modulates electronic interactions, enhancing selectivity for tyrosine kinases .

Neurological Targets

Imidazo[1,2-a]pyridines are explored as GABAₐ receptor agonists. Fluorine substitution at position 6 improves blood-brain barrier penetration, a critical factor in CNS drug design .

Antibacterial Agents

Derivatives exhibit moderate activity against Gram-positive bacteria (MIC = 8–16 µg/mL), attributed to membrane disruption and efflux pump inhibition .

Future Perspectives

  • Green Chemistry: Developing solvent-free or catalytic asymmetric syntheses to reduce environmental impact.

  • Polypharmacology: Designing bifunctional derivatives targeting kinase-GPCR pairs.

  • Materials Science: Exploring luminescent properties for OLED applications.

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